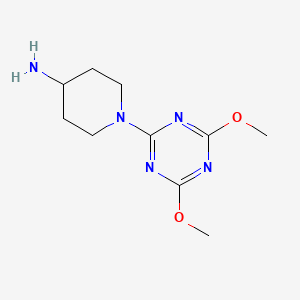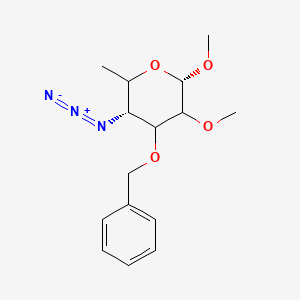
2-氟-4-(吡啶-3-基)苯甲酸
描述
2-Fluoro-4-(pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pyridin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pyridin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化吡啶的合成
该化合物可用于合成氟化吡啶 . 氟吡啶由于在芳环中存在强吸电子取代基,因此具有有趣且不寻常的物理、化学和生物学性质 . 它们的碱性降低,通常比它们的氯化和溴化类似物反应性更低 .
癌症局部放射治疗
还介绍了用于合成用于癌症局部放射治疗和其他生物活性化合物的 F 18 取代吡啶的方法 . 这表明该化合物在医疗应用,特别是癌症治疗方面的潜力。
农业应用
在寻找具有改进的物理、生物和环境性能的新型农业产品时,最通用的化学修饰之一是在先导结构中引入氟原子 . 这种氟化化合物可用于开发新的农业产品。
生物活性分子的合成
该化合物可用作生物活性分子的前体 . 例如,它可用于合成具有糖原合成酶激酶 3 抑制活性的杂环苄基脲 .
羧基吲哚的合成
该化合物还可用于合成具有 HCV NS5B 聚合酶抑制活性的羧基吲哚 . 这表明其在开发抗病毒药物方面的潜力。
胺化反应
2-氟-4-(吡啶-3-基)苯甲酸可以作为胺化反应中的反应物 . 这是合成氨基吡啶的关键过程,氨基吡啶在药物化学中具有多种应用。
介晶的合成
该化合物可用于合成用于液晶的介晶 . 2-氟-4-羟基苯甲酸中羧酸和羟基的对位排列有利于合成介晶 .
区域选择性制备的催化配体
该化合物可用作催化配体,用于通过钯催化的二甲苯的需氧氧化偶联区域选择性制备四甲基联苯 . 这表明其在催化领域的潜力。
作用机制
Target of Action
The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Fluoro-4-(pyridin-3-yl)benzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium .
Biochemical Pathways
The exact biochemical pathways affected by 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in the synthesis of various biologically active molecules , it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.
属性
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHISJQXWNAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
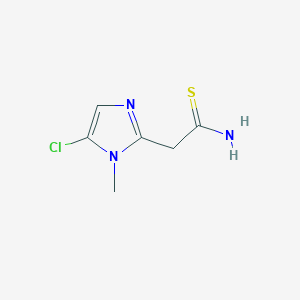
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
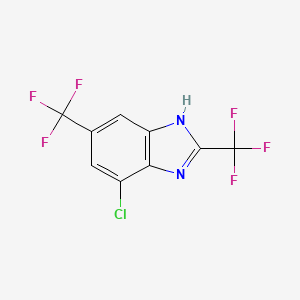
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
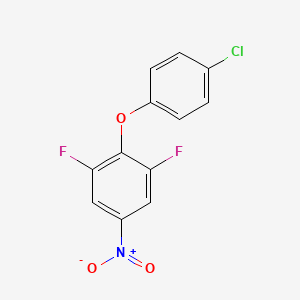
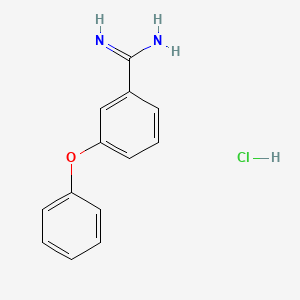
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)
